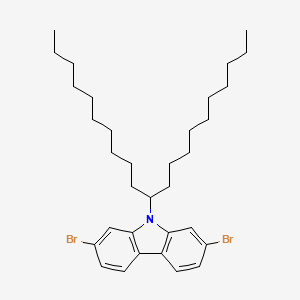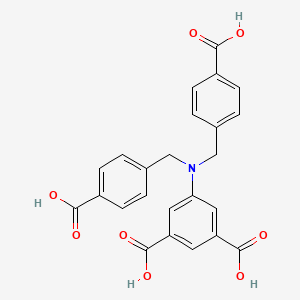
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole: is a synthetic organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms at the 2 and 7 positions, along with a long alkyl chain at the 9 position, imparts unique chemical and physical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole typically involves the bromination of 9-(henicosan-11-yl)-9H-carbazole. The process can be summarized as follows:
Starting Material: 9-(henicosan-11-yl)-9H-carbazole.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent, such as chloroform or dichloromethane, under controlled temperature conditions.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be obtained.
Oxidation Products: Oxidized forms of the carbazole core, such as carbazole-3,6-dione, can be formed.
Reduction Products: Reduced derivatives, such as dihydrocarbazoles, can be synthesized.
科学的研究の応用
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Pharmaceuticals: Carbazole derivatives have shown potential as therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as conducting polymers and liquid crystals, for various technological applications.
作用機序
The mechanism of action of 2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole depends on its specific application:
Organic Electronics: In OLEDs and OPVs, the compound functions as a charge transport material, facilitating the movement of electrons or holes within the device.
Pharmaceuticals: The biological activity of carbazole derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways.
類似化合物との比較
Similar Compounds
2,7-Dibromo-9-ethyl-9H-carbazole: Similar structure but with a shorter alkyl chain.
2,7-Dibromo-9-hexyl-9H-carbazole: Another derivative with a different alkyl chain length.
2,7-Dibromo-9-phenyl-9H-carbazole: Contains a phenyl group instead of an alkyl chain.
Uniqueness
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole is unique due to the presence of a long henicosanyl chain, which can influence its solubility, melting point, and interaction with other molecules. This structural feature can enhance its performance in specific applications, such as organic electronics and materials science.
特性
分子式 |
C33H49Br2N |
|---|---|
分子量 |
619.6 g/mol |
IUPAC名 |
2,7-dibromo-9-henicosan-11-ylcarbazole |
InChI |
InChI=1S/C33H49Br2N/c1-3-5-7-9-11-13-15-17-19-29(20-18-16-14-12-10-8-6-4-2)36-32-25-27(34)21-23-30(32)31-24-22-28(35)26-33(31)36/h21-26,29H,3-20H2,1-2H3 |
InChIキー |
KLUKETVQDPJZML-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500752.png)
![N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide](/img/structure/B12500753.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12500755.png)
![(1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B12500760.png)
![N-(3-chlorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B12500761.png)
![6-Bromo-2-[(6-nitrobenzimidazol-2-yl)methylthio]benzimidazole](/img/structure/B12500769.png)
![N-benzyl-N-ethyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12500771.png)

![4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid](/img/structure/B12500777.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B12500785.png)

![6-(1-Benzylpiperidin-4-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one](/img/structure/B12500796.png)

![2-{5-[3-(5-Carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl}-1,1,3-trimethylbenzo[e]indol-3-ium](/img/structure/B12500807.png)
